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Compound of Interest

Compound Name: ST-1006

Cat. No.: B611016 Get Quote

Disclaimer: The following application notes and protocols are based on publicly available

information for the investigational drug FB1006, which is currently in clinical trials for

Amyotrophic Lateral Sclerosis (ALS). The compound "ST-1006" did not yield specific results; it

is presumed that this may be an internal or alternative identifier for FB1006. The information

provided herein is intended for research, scientific, and drug development professionals and

should not be considered as clinical advice.

Abstract
FB1006 is an investigational therapeutic agent under evaluation for the treatment of

Amyotrophic Lateral Sclerosis (ALS). This document provides a comprehensive overview of the

available clinical trial protocol for FB1006, including study design, patient eligibility criteria,

treatment regimens, and efficacy endpoints. Additionally, a hypothesized mechanism of action

and associated signaling pathway are presented to guide further research and development.

Clinical Trial Protocol: NCT05923905
A pivotal clinical study to assess the efficacy and safety of FB1006 in patients with ALS is

registered under the identifier NCT05923905.[1][2][3] This study is a randomized, double-blind,

placebo-controlled exploratory clinical trial.[1][2][3]

Study Design
The clinical trial consists of two phases:[1][2][3]
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Phase 1 (24 weeks): A randomized, double-blind, placebo-controlled design.

Phase 2 (24 weeks): An open-label study design.

A total of 64 participants are expected to be enrolled and randomized into two treatment

groups.[2]

Patient Population
The study enrolls patients who meet specific inclusion and exclusion criteria to ensure a

homogenous study population and to minimize risks.

Table 1: Inclusion and Exclusion Criteria for NCT05923905
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Criteria Details

Inclusion Criteria

Diagnosis

World Federation of Neurology modified El

Escorial criteria for definite, clinically probable,

or laboratory-supported probable sporadic and

familial ALS.[1][2][3]

Age 18 to 80 years old.[1][2][3]

Disease Duration
No longer than 18 months from the day of onset.

[1][2][3]

Functional Status

ALSFRS-R total score ≥27, with each single

item scored at least 2 (dyspnoea, orthopnea and

respiratory insufficiency ≥3).[1][2][3]

Respiratory Function

Forced vital capacity (FVC%) no less than 70%

of the predicted normal value for gender, height,

and age.[1][2][3]

Other

Voluntarily participate and sign an informed

consent form. Women and men of childbearing

potential must use medically acceptable

contraception.[1][2][3]

Exclusion Criteria

Comorbidities

Patients with dementia or severe, poorly

controlled neurological, psychiatric, or systemic

diseases that could interfere with the trial.[1][2]

[3] Also excluded are patients with other

neurological diseases with symptoms similar to

ALS, such as cervical spondylotic myelopathy or

lumbar spondylosis.[1][2][3]

Prior Surgery
History of spinal surgery after the onset of ALS.

[1][2][3]

Laboratory Abnormalities ALT or AST > 2 times the upper limit of normal

(ULN), or creatinine clearance < 60
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mL/min/1.73m2 (MDRD).[1][2][3]

Allergies
Patients who are allergic to the investigational

product.[1][2][3]

Prior Clinical Trial
Participation in other clinical studies within 3

months before randomization.[1][2][3]

Other
Pregnant or lactating women, and patients with

a history of suicide attempt.[1][2][3]

Treatment Regimen
The specific dosage and administration of FB1006 are not detailed in the publicly available

information. In the initial 24-week phase, patients will be randomized to receive either FB1006

or a placebo. The subsequent 24-week phase will be an open-label extension where all

participants will likely receive FB1006.

Efficacy and Safety Endpoints
The study will evaluate several endpoints to determine the efficacy and safety of FB1006.

Table 2: Primary and Secondary Outcome Measures for NCT05923905
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Endpoint Type Measure Timepoints

Efficacy

Change in the total score of

the Amyotrophic Lateral

Sclerosis Functional Rating

Scale-Revised (ALSFRS-R).

Baseline, 4, 8, 12, 16, 20, 24,

28, 32, 36, 40, 44, and 48

weeks.[1]

Changes in metabolic

equivalent (MET) value as

measured by cardiopulmonary

exercise test (CPET).

12, 24, 36, and 48 weeks.[1]

Changes in FVC% during the

observation period.
12, 24, 36, and 48 weeks.[1]

Changes in body weight during

the observation period.
12, 24, 36, and 48 weeks.[1]

Safety
Incidence of adverse events

and serious adverse events.
Throughout the study.

Changes in vital signs,

physical examinations, and

clinical laboratory tests.

Throughout the study.

Hypothesized Mechanism of Action and Signaling
Pathway
While the precise mechanism of action for FB1006 is not publicly disclosed, a potential

therapeutic strategy for ALS involves targeting pathways related to neuroinflammation,

oxidative stress, and neuronal apoptosis. The following diagram illustrates a hypothetical

signaling pathway that FB1006 might modulate.
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Caption: Hypothesized mechanism of action for FB1006 in ALS.

Experimental Workflow for Preclinical Evaluation
The following diagram outlines a potential experimental workflow for the preclinical assessment

of a compound like FB1006.
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Caption: A general workflow for preclinical drug development.

Conclusion
FB1006 represents a promising therapeutic candidate for the treatment of ALS. The ongoing

clinical trial will provide crucial data on its safety and efficacy. The information presented in

these application notes is intended to serve as a valuable resource for researchers and

professionals in the field of neurodegenerative disease drug development. Further preclinical

studies to elucidate the precise mechanism of action of FB1006 are warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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